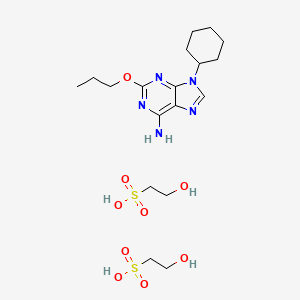
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- is a complex organometallic compound It features a titanium center coordinated with various ligands, including hydroxyacetate, isooctadecanoate, and 3-(2,5-octadienyl)oxiraneoctanoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- typically involves the reaction of titanium tetrachloride with the respective ligands under controlled conditions. The process may include steps such as:
Ligand Preparation: Synthesizing the ligands separately, ensuring they are pure and in the correct stoichiometric ratios.
Coordination Reaction: Mixing titanium tetrachloride with the ligands in an inert atmosphere to prevent unwanted side reactions. The reaction is often carried out in a solvent such as toluene or dichloromethane.
Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides and modified ligands.
Reduction: Reduction reactions can alter the oxidation state of the titanium center, potentially changing the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Ligand exchange reactions often involve the use of excess ligands and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide and modified organic ligands, while reduction could produce lower oxidation state titanium complexes.
Aplicaciones Científicas De Investigación
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to coordinate with various biological molecules.
Medicine: Explored for its anti-cancer properties and as a component in imaging agents.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other titanium-based compounds.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the titanium center with target molecules. The ligands play a crucial role in stabilizing the titanium center and facilitating interactions with other molecules. The pathways involved may include:
Catalysis: The titanium center acts as a catalytic site, enabling various chemical transformations.
Drug Delivery: The compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Imaging: The unique structure allows for the attachment of imaging agents, improving contrast and detection in medical imaging.
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) isopropoxide: A simpler titanium compound used in similar applications but lacks the complex ligand structure.
Titanium(IV) chloride: A precursor to many titanium compounds, used in industrial processes.
Titanium(IV) acetylacetonate: Another titanium complex with different ligands, used in catalysis and material science.
Uniqueness
Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications where other titanium compounds may not be as effective.
Propiedades
Número CAS |
69103-14-6 |
|---|---|
Fórmula molecular |
C38H70O8Ti |
Peso molecular |
702.8 g/mol |
Nombre IUPAC |
2-hydroxyacetic acid;16-methylheptadecanoic acid;8-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]octanoic acid;titanium |
InChI |
InChI=1S/C18H30O3.C18H36O2.C2H4O3.Ti/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;3-1-2(4)5;/h3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20);17H,3-16H2,1-2H3,(H,19,20);3H,1H2,(H,4,5);/b4-3+,10-7+;;; |
Clave InChI |
DRYQMSADLUYEOG-DRDGBFAZSA-N |
SMILES isomérico |
CC/C=C/C/C=C/CC1C(O1)CCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(=O)O)O.[Ti] |
SMILES canónico |
CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(=O)O)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


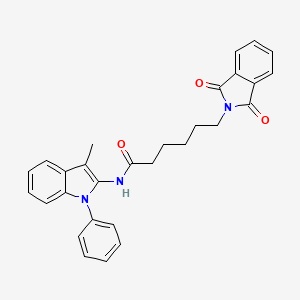


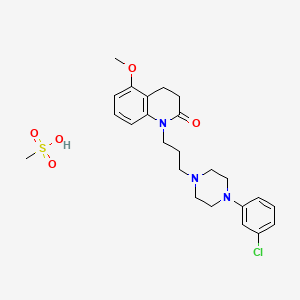
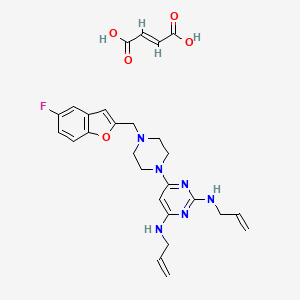
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
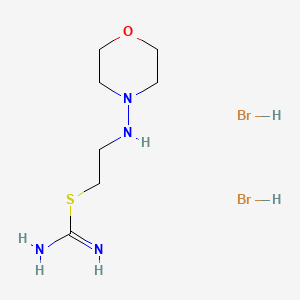
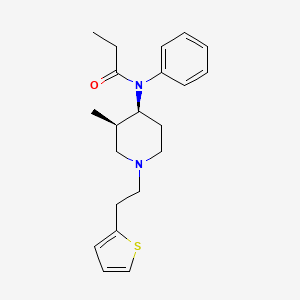
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
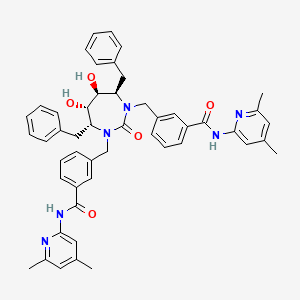

![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)
